molecular formula C9H6Cl2O2 B010602 3-(2,5-Dichlorophenyl)acrylic acid CAS No. 101869-82-3

3-(2,5-Dichlorophenyl)acrylic acid

Cat. No. B010602
M. Wt: 217.05 g/mol
InChI Key: LYYBVUOVYNSRSE-DAFODLJHSA-N
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Description

"3-(2,5-Dichlorophenyl)acrylic acid" is a compound with potential interest in various fields of chemistry and materials science. Its structure contains a dichlorophenyl group attached to an acrylic acid moiety, making it a versatile molecule for different chemical reactions and applications. While specific information on this compound is limited, insights can be drawn from studies on similar compounds.

Synthesis Analysis

The synthesis of acrylic acid derivatives, including compounds similar to "3-(2,5-Dichlorophenyl)acrylic acid," typically involves reactions such as the ring-opening of epoxides or esterification processes. For example, 2-hydroxyl-3-chloropropyl acrylate synthesis involves the ring-opening esterification reaction of epichlorohydrin and acrylic acid, indicating a method that might be adapted for our compound of interest (Fan Hui, 2007).

Molecular Structure Analysis

Structural analysis of similar compounds, such as (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, reveals a complex crystal structure involving multiple phenyl rings and acrylic units, highlighting the potential for diverse hydrogen bonding motifs and intermolecular interactions (Rajnikant et al., 2012). These findings suggest that "3-(2,5-Dichlorophenyl)acrylic acid" could exhibit similar complex behaviors in solid state.

Chemical Reactions and Properties

Acrylic acid derivatives engage in a wide range of chemical reactions, such as copolymerization, which significantly alters their physical and chemical properties. For instance, copolymerization of 4-chlorophenyl acrylate with methyl acrylate has been shown to create materials with varying thermal stability and potential applications in the leather industry (S. Thamizharasi et al., 1999). This versatility in reactions underscores the potential utility of "3-(2,5-Dichlorophenyl)acrylic acid" in material science.

Physical Properties Analysis

The physical properties of acrylic acid derivatives are influenced by their molecular structure. For instance, the crystallographic study of isomers of similar compounds demonstrates the impact of molecular conformation on the crystallization process and physical characteristics (B. Chenna et al., 2008). Such studies can provide insight into the behavior of "3-(2,5-Dichlorophenyl)acrylic acid" under different conditions.

Chemical Properties Analysis

The chemical properties of compounds like "3-(2,5-Dichlorophenyl)acrylic acid" can be explored through reactions with various agents. For example, the reaction of acrylic acid with 2-aminothiophenol yields compounds with potential applications in different fields, indicating the reactivity of the acrylic acid moiety towards nucleophiles (K. Rutkauskas, Z. Beresnevicius, 2006).

Scientific Research Applications

Polymer Synthesis and Properties

  • Polymer Development : 3-(2,5-Dichlorophenyl)acrylic acid is explored in the synthesis of novel polymers, such as polythiophene derivatives, which have potential applications in various fields due to their unique structural and electronic properties. For example, poly(3-thiophene acetic acid) and its copolymers show significant changes in properties like viscosity and electronic spectra in response to pH changes, indicating potential for smart material applications (Kim et al., 1999).

  • Electrochemical Applications : The synthesis of functionalized polythiophenes using 3-(2,5-Dichlorophenyl)acrylic acid derivatives for electrochemical applications, such as genosensors, has been demonstrated. These materials enable the covalent attachment of oligonucleotide probes, which is crucial for the development of advanced biosensing technologies (Peng et al., 2007).

  • Corrosion Inhibition : Research has shown that photo-cross-linkable polymers derived from 3-(2,5-Dichlorophenyl)acrylic acid analogues effectively inhibit corrosion of metals in acidic environments. This application is particularly relevant in industrial settings where metal durability is critical (Baskar et al., 2014).

Photovoltaic and Optical Applications

  • Solar Cell Efficiency : Molecular engineering of organic sensitizers for solar cells has utilized derivatives of 3-(2,5-Dichlorophenyl)acrylic acid. These sensitizers, when anchored onto TiO2 films, have shown high conversion efficiencies, marking a significant advancement in the field of renewable energy (Kim et al., 2006).

  • Optoelectronic Properties : Theoretical studies of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, provide insights into its structural, optoelectronic, and thermodynamic properties. These findings are essential for understanding and designing materials for nonlinear optical applications (Fonkem et al., 2019).

Bioengineering and Medical Applications

  • Tissue Engineering : Grafting acrylic acid onto polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate), has been explored for tissue engineering applications. The presence of carboxylic acid groups from the acrylic acid component enables the attachment of biomolecules, which is crucial for biomedical applications (Grøndahl et al., 2005).

  • Photografting for Bioanalytical Applications : Photografting of acrylic acid onto surfaces like poly(dimethylsiloxane) creates micropatterned surfaces that can be used for cell attachment and growth, as well as in immunoassays. This demonstrates the versatility of 3-(2,5-Dichlorophenyl)acrylic acid derivatives in bioengineering (Wang et al., 2005).

  • Ocular Drug Delivery : Polymers synthesized from acrylic acid, crosslinked with compounds like 2,5-dimethyl-1,5-hexadiene, have been used in ocular drug delivery, demonstrating the potential of these polymers in medical applications (Hui & Robinson, 1985).

Future Directions

: MilliporeSigma - 3-(2,5-Dichlorophenyl)acrylic acid : PubChem - 3-(2,5-Dichlorophenyl)acrylic acid : Wako Chemicals - 3-(2,5-Dichlorophenyl)acrylic acid

properties

IUPAC Name

(E)-3-(2,5-dichlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYBVUOVYNSRSE-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorophenyl)acrylic acid

CAS RN

20595-47-5
Record name (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PS Mishra - 2014
Number of citations: 0

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